molecular formula C7H9NO B2644390 (S)-1-(3-Pyridyl)ethanol CAS No. 5096-11-7

(S)-1-(3-Pyridyl)ethanol

Cat. No.: B2644390
CAS No.: 5096-11-7
M. Wt: 123.155
InChI Key: QMDUEBURHKSKDG-LURJTMIESA-N
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Description

(S)-1-(3-Pyridyl)ethanol (CAS: 5096-11-7) is a chiral alcohol with a pyridine ring substituted at the 3-position. Its molecular formula is C₇H₉NO, and it has a molecular weight of 123.15 g/mol . The compound requires storage under inert conditions at 2–8°C to maintain stability. It is synthesized via asymmetric catalytic methods, such as spiroborate ester-mediated reactions, achieving high enantiopurity (e.g., 98% ee) . This compound serves as a key intermediate in pharmaceuticals and chiral derivatizing agents for NMR analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-(3-Pyridyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-pyridinecarboxaldehyde using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric reduction of 3-pyridyl ketone using a chiral catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-pyridinecarboxaldehyde using alcohol dehydrogenases is a widely adopted method due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3-Pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-pyridylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-pyridylmethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 3-pyridylcarboxylic acid.

    Reduction: 3-pyridylmethanol.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(3-Pyridyl)ethanol is recognized for its role as a building block in the synthesis of biologically active compounds. Its structural features make it a valuable precursor for developing pharmaceuticals, particularly in the context of neuropharmacology and cancer research.

Neuropharmacological Applications

Research indicates that this compound derivatives exhibit potential as neuroprotective agents. Studies have shown that modifications to the pyridine ring can enhance the compound's ability to interact with neurotransmitter systems, thereby influencing cognitive functions and offering therapeutic avenues for neurodegenerative diseases .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in relation to tobacco-related carcinogens. For instance, this compound has been shown to modulate the genotoxic effects of nitrosamines in various biological assays, indicating a protective role against DNA damage induced by these carcinogens .

Pharmacological Research

This compound is also utilized in pharmacological studies to understand its metabolism and interaction with biological systems. Its use as a reference compound in drug formulation studies helps elucidate the pharmacokinetics of related substances.

Formulation Studies

Pharmacokinetic studies involving this compound have demonstrated its utility in developing formulations for in vivo experiments. The compound can be solubilized using various excipients, enabling researchers to assess its bioavailability and therapeutic efficacy .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its chirality allows for the production of enantiomerically pure compounds, which is crucial in drug development.

Synthesis of Chiral Compounds

The compound is employed in asymmetric synthesis processes, where it acts as a chiral auxiliary or starting material for synthesizing other chiral entities. This application is particularly relevant in producing pharmaceuticals that require high stereoselectivity .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

  • DNA Damage Protection : A study demonstrated that prior administration of ethanol could reduce DNA damage caused by nitrosamines when combined with this compound, showcasing its potential protective effects against genotoxic agents .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter levels .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryNeuroprotective agentsEnhances cognitive functions; interacts with neurotransmitters
Anticancer propertiesModulates genotoxic effects of nitrosamines
Pharmacological ResearchDrug formulation studiesAssesses bioavailability and therapeutic efficacy
Chemical SynthesisIntermediate for chiral compoundsImportant for asymmetric synthesis processes

Mechanism of Action

The mechanism of action of (S)-1-(3-Pyridyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with active sites, influencing the compound’s binding affinity and activity. In biochemical pathways, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Pyridyl Alcohols

The position of the pyridyl group significantly impacts physicochemical and analytical properties:

Compound Pyridyl Position Δδ in ³¹P NMR (ppm) Enantiopurity (% ee) Key Applications
(S)-1-(3-Pyridyl)ethanol 3 1.26 98 Chiral synthesis, NMR analysis
(±)-1-(4-Pyridyl)ethanol 4 1.10 N/A Comparative studies
(±)-1-(2-Pyridyl)ethanol 2 2.88 N/A Chiral resolution studies
  • Key Insight : The 2-pyridyl isomer exhibits the largest Δδ (2.88 ppm), facilitating enantiomer discrimination in NMR, whereas the 3-pyridyl isomer balances moderate Δδ with high enantiopurity .

Substituted Pyridyl Alcohols

Substituents on the pyridine ring alter molecular properties and bioactivity:

Compound Substituent Molecular Weight (g/mol) Hazard Profile (GHS)
This compound None 123.15 H302, H315, H319, H335
(S)-1-(3-Fluoropyridin-2-yl)ethanol Fluorine at 2-position 141.14 H302 (oral toxicity)
  • Key Insight: Fluorination increases molecular weight and modifies toxicity profiles, though specific carcinogenicity data for these alcohols are lacking compared to nitrosamine analogs (e.g., NNK) .

Complex Heterocyclic Derivatives

Compound Structure Receptor Affinity (Ki) Applications
This compound Simple pyridyl alcohol Not reported Intermediate, analytical
TC-1698 (2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane) Bicyclic framework with pyridyl group 0.78 nM (α4β2 nicotinic) Neuropharmacology
TC-1709 (2-(3-Pyridyl)-1-azabicyclo[3.2.1]octane) Bicyclic framework with pyridyl group 2.5 nM (α4β2 nicotinic) Neuropharmacology
  • Key Insight : Bicyclic modifications drastically improve nicotinic acetylcholine receptor binding, highlighting the role of structural complexity in drug design .

Metabolic and Toxicological Comparisons

Contrast with Carcinogenic Nitrosamines

Compound Structure Target Organs Key Metabolic Pathways
NNK 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Lung, pancreas CYP2A6, CYP2E1 activation → DNA adducts (O⁶-methylguanine)
NNAL 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol Lung, pancreas β-Glucuronidation → urinary excretion
This compound Pyridyl alcohol Not carcinogenic Likely alcohol dehydrogenase oxidation
  • Key Insight: The presence of a nitrosamine group (vs. an alcohol) in NNK/NNAL drives carcinogenicity via CYP-mediated DNA adduct formation .

Metabolic Activation Pathways

  • NNK/NNAL : Metabolized by CYP2A6 and CYP2E1 to reactive intermediates that form DNA adducts, leading to lung and pancreatic tumors in rodents .
  • This compound: No evidence of carcinogenic metabolism; likely undergoes Phase II conjugation (e.g., glucuronidation) due to its alcohol moiety .

Chiral Analysis

  • ³¹P NMR Derivatization: this compound shows a Δδ of 1.26 ppm when derivatized with chiral agents, enabling precise enantiomer quantification .

Biological Activity

(S)-1-(3-Pyridyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and genotoxicity research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound, with the chemical formula C7_7H9_9NO, is a pyridine derivative. Its structure features a hydroxyl group attached to a pyridine ring, which is significant for its biological interactions. The compound has been studied for its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit substantial antimicrobial properties. A study highlighted that derivatives with a 3-pyridyl moiety demonstrated high antibacterial activity against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from less than 3.09 to 500 µg/mL .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus< 3.09
Enterococcus faecalis< 10
Escherichia coli< 50

The presence of additional functional groups, such as hydroxyl or methoxy groups, enhances the biological activities of these compounds .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies have shown that pyridine derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is attributed to the electron-donating ability of the hydroxyl group in the compound .

Genotoxicity Studies

Genotoxicity assessments have revealed that this compound may influence DNA damage responses. In experiments involving nitrosamine-induced DNA damage in Escherichia coli, ethanol treatment prior to exposure reduced genotoxic effects significantly . However, when administered after a prolonged period, ethanol appeared to enhance DNA damage, indicating a complex interaction between ethanol and nitrosamines that may also involve this compound as a metabolite.

Case Studies and Clinical Relevance

A notable case study examined the urinary excretion patterns of this compound following the administration of related compounds in canine models. The results indicated that this compound is metabolized and excreted in conjugated forms, suggesting its potential role as a biomarker for exposure to pyridine derivatives in toxicological studies .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for producing (S)-1-(3-Pyridyl)ethanol with high enantiomeric purity?

  • Methodological Answer : Asymmetric reduction of the corresponding ketone precursor (e.g., 1-(3-pyridyl)ethanone) using chiral catalysts or biocatalysts is a common approach. For example, hydrazine hydrate and NaOH in diethylene glycol under controlled temperatures (235–240°C) can reduce ketones to secondary alcohols, though enantioselectivity requires chiral auxiliaries or catalysts . Post-synthesis, chiral HPLC (e.g., Chiralcel OJ-H column) is critical for verifying enantiomeric purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic peaks for the pyridyl ring (δ 8.5–7.2 ppm for aromatic protons) and the ethanol moiety (δ 4.8–1.5 ppm for -CH(OH)-).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 123.15 (C₇H₉NO) .
  • IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) confirm functional groups .

Q. What storage conditions preserve the stability of this compound?

  • Methodological Answer : Store under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the alcohol group or pyridyl ring degradation. Use amber vials to minimize light exposure .

Advanced Questions

Q. How can enantiomeric excess (ee) of this compound be rigorously quantified?

  • Methodological Answer : Chiral HPLC with a polar organic mobile phase (e.g., n-hexane/ethanol, 97:3) on a Chiralcel OJ-H column resolves enantiomers. Key parameters:

  • Flow Rate : 0.8 mL/min
  • Temperature : 40°C
  • Detection : UV at 210 nm
    Retention times (e.g., 22.2 min for R-enantiomer vs. 24.2 min for S-enantiomer) and resolution factors (Rₛ ≥ 2.0) ensure accuracy .

Q. What metabolomics approaches identify and quantify this compound-derived metabolites?

  • Methodological Answer :

  • Sample Preparation : Spike internal standards (ISTDs) like deuterated analogs during quenching to correct for matrix effects .
  • Analytical Workflow : UPLC-ESI-MS/MS with a C18 column detects metabolites such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). Quantify using MRM transitions (e.g., m/z 207 → 130 for NNAL) .
  • Data Processing : TraceFinder 3.0 software integrates peaks and normalizes responses to ISTDs .

Q. How does this compound contribute to DNA adduct formation in carcinogenesis studies?

  • Methodological Answer : In vitro studies show that pyridyl alcohols can form pyridyloxobutyl (POB)-DNA adducts via metabolic activation. Key steps:

  • Activation : Incubate with cytochrome P450 enzymes or peroxidases to generate reactive intermediates.
  • Adduct Detection : Use ³²P-postlabeling or LC-MS/MS to identify adducts (e.g., O²-POB-dThd) at sensitivities <1 adduct/10⁸ nucleotides .

Properties

IUPAC Name

(1S)-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(3-Pyridyl)ethanol (8.9 g), tributyrin (24.0 g) and an enzyme (Lipase CES made by Amano Seiyaku K. K.) (3.6 g) were agitated at 37° C. for 190 hours, followed by filtering off the enzyme and subjecting the filtrate to silica gel column chromatography using toluene as solvent to obtain (S)-1-(3-pyridyl)ethanol (3.0 g). According to a high-speed liquid chromatography using an optical resolution column (CHIRAL CEL OB, trademark of product made by Daicel Co., Ltd.), its optical purity was 80% ee or higher.
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Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 16.6 mL, 15.9 mmol), a solution of 3-pyridinecarboxaldehyde (500 μL, 5.30 mmol) in tetrahydrofuran (5.0 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 9/1) to give 3-(1-hydroxyethyl)pyridine (Compound CA) (498 mg, yield: 76%).
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Synthesis routes and methods III

Procedure details

Ethyl 3-pyridylacetate (2.0 ml) was dissolved in tetrahydrofuran (66 ml). Under ice cooling, lithium aluminum hydride (0.5 g) was added thereto followed by stirring for 30 min. After adding water (0.5 ml), a 5 N aqueous solution of sodium hydroxide (0.5 ml) and further water (1.5 ml), the resulting precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give the title compound (1.636 g) as a pale yellow oil (1.636 g) (yield: quantitative).
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Synthesis routes and methods IV

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, 3-acetylpyridine (0.4 mmol), tetrahydrofuran (2 mL) and a solution of potassium ethoxide in ethanol (0.1 mL, 0.2M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (50 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 3-(1-hydroxyethyl)pyridine was obtained and the ee value (ee=93%) was measured by GC analysis.
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3.8 mg
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Synthesis routes and methods V

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
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